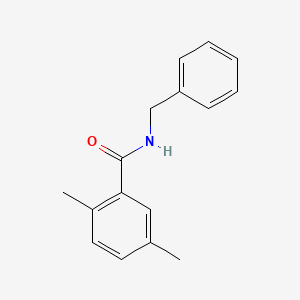

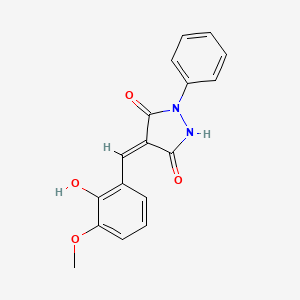

![molecular formula C13H11N3O2 B5804652 N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)

N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide and related derivatives typically involves condensation reactions, facilitated by catalysts such as carbodiimide. Studies have explored the synthesis of similar compounds by employing 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, highlighting a convenient and fast method for obtaining these compounds, confirmed by IR, 1H NMR, and elemental analyses (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as benzimidazolyl acetamides, has been extensively studied using X-ray crystallography and NMR techniques. These studies reveal the presence of intramolecular hydrogen bonding, which stabilizes the molecular conformation and contributes to an extended planar structural pattern (Banerjee et al., 1991).

作用机制

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, exhibit a wide range of biological activities including anticancer . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Mode of Action

Benzimidazole derivatives are known to interact with their targets and cause changes that contribute to their anticancer activity . The specific interactions and resulting changes would depend on the specific targets and the biochemical pathways involved.

Biochemical Pathways

Benzimidazole derivatives are known to affect various mechanisms of action as anticancer agents . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

It is known that in mammals, similar compounds like fuberidazole are rapidly metabolised by hydrolysis and hydroxylation . Elimination is mainly in the urine . These properties would impact the bioavailability of the compound.

Result of Action

Benzimidazole derivatives are known to exhibit anticancer activities , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide. For instance, it is known that similar compounds like fuberidazole are stable to hydrolysis in pure water, under sterile conditions, but sensitive to light . These factors could potentially influence the action and efficacy of N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide.

未来方向

属性

IUPAC Name |

N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-8(17)14-9-4-5-10-11(7-9)16-13(15-10)12-3-2-6-18-12/h2-7H,1H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUWMPAQQXMMFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)

![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)

![{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)

![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)

![N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B5804676.png)

![2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5804680.png)

![3-(2-methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5804699.png)